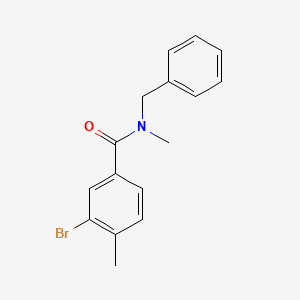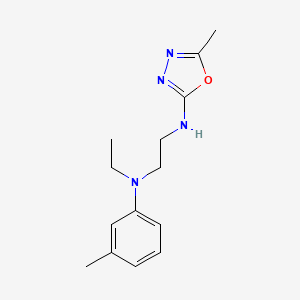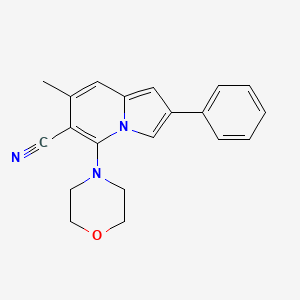
N-benzyl-3-bromo-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-benzyl-3-bromo-N,4-dimethylbenzamide" is a chemical compound of interest in various fields of chemistry and material science. Its structural components suggest potential applications in synthesis, material development, and as a precursor in organic reactions. This document delves into the synthesis, structural characteristics, and the chemical and physical properties of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" to provide a comprehensive understanding of its nature.
Synthesis Analysis
The synthesis of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" involves multi-step reactions, starting from readily available precursors. A common approach includes the bromination of corresponding benzamide derivatives followed by N-alkylation. For instance, the synthesis of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine, a compound with a similar structural motif, was achieved through a multi-step synthesis involving bromination, thioamide formation, and subsequent reduction and nucleophilic substitution reactions (Shiue, Fang, & Shiue, 2003).
Molecular Structure Analysis
The molecular structure of "N-benzyl-3-bromo-N,4-dimethylbenzamide" can be analyzed through techniques such as X-ray crystallography and spectroscopic methods. Compounds with similar structures exhibit specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their solid-state organization and properties. For example, X-ray structure characterization of antipyrine derivatives provided insights into hydrogen bond patterns and molecular packing, which are crucial for understanding the molecular structure (Saeed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Mitosis Inhibition
A study by Merlin et al. (1987) on a N-(1,1-dimethylpropynyl) benzamide series, which shares the benzamide moiety with N-benzyl-3-bromo-N,4-dimethylbenzamide, demonstrated mitosis inhibition in plant cells. The research highlighted the selective inhibition of mitosis by certain derivatives at low concentrations, suggesting potential applications in studying cell division and possibly developing herbicidal agents (Merlin et al., 1987).
Serotonin Transporter Imaging
Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a compound related to the benzamide family, as a potential serotonin transporter imaging agent. This research indicates that benzamide derivatives could be valuable in developing diagnostic tools for neurological conditions (Shiue et al., 2003).
Forensic Toxicology
Poklis et al. (2014) detailed the detection and quantification of 25B-NBOMe, a derivative of N-benzyl phenethylamines, in a case of severe intoxication. This study underscores the importance of benzamide derivatives in forensic toxicology for identifying and understanding the effects of novel psychoactive substances (Poklis et al., 2014).
Melanoma Imaging
Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. These compounds showed significant uptake in melanoma cells, suggesting that similar benzamide derivatives could be developed for cancer diagnosis and possibly therapy (Eisenhut et al., 2000).
Eigenschaften
IUPAC Name |
N-benzyl-3-bromo-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-8-9-14(10-15(12)17)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUYTUVZFCRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3-{[(4-methoxyphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5594267.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)
![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)




![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)